
6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione, a chemically fascinating compound, belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of ethylurea with ethyl acetoacetate, followed by cyclization under acidic conditions. The optimal reaction conditions include a temperature range of 50-70°C and a slightly acidic pH, ensuring efficient ring closure.
Industrial Production Methods:
Industrially, the production often scales up by using batch or continuous flow reactors, maintaining stringent control over reaction parameters to ensure high yield and purity. Solvent extraction and crystallization techniques are employed for purification.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation: 6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo oxidation to form N-oxides, especially when treated with peroxides or other strong oxidizing agents.
Reduction: The compound can be reduced to amines under catalytic hydrogenation conditions.
Substitution: It is amenable to nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation typically uses hydrogen peroxide or potassium permanganate as reagents.
Reduction often requires hydrogen gas with a palladium or platinum catalyst.
Substitution reactions utilize a variety of nucleophiles depending on the desired product, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Oxidation yields N-oxides of the original structure.
Reduction produces primary or secondary amines.
Substitution results in a wide range of derivatives, expanding the compound’s utility in different chemical contexts.
Aplicaciones Científicas De Investigación
In Chemistry:
As a building block for more complex organic molecules, it is invaluable in synthetic organic chemistry for the development of new pharmaceuticals and agrochemicals.
In Biology and Medicine:
Research is exploring its potential as an enzyme inhibitor, with implications for treating various diseases, including cancer and bacterial infections.
In Industry:
It is used as a precursor for materials science applications, particularly in creating polymers and specialty chemicals with tailored properties.
Mecanismo De Acción
Molecular Targets and Pathways: The compound exerts its biological effects primarily through interaction with specific enzymes, inhibiting their activity by mimicking natural substrates or binding to active sites. This can disrupt critical biological pathways, thereby influencing disease progression or microbial growth.
Comparación Con Compuestos Similares
Uniqueness: The ethyl and amino groups confer unique electronic and steric properties, differentiating it from other pyrimidine derivatives.
Similar Compounds: Compounds like 5-Fluorouracil and 5-Bromouracil share the pyrimidine core but differ in substituent groups, affecting their reactivity and biological activity.
Propiedades
IUPAC Name |
6-amino-1-ethyl-5-(ethylamino)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-3-10-5-6(9)12(4-2)8(14)11-7(5)13/h10H,3-4,9H2,1-2H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHAZWRUFLWOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N(C(=O)NC1=O)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


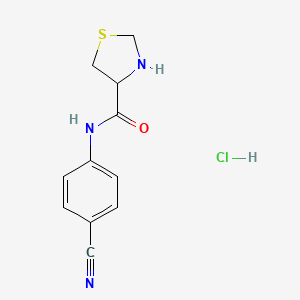
![N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide](/img/structure/B1520394.png)


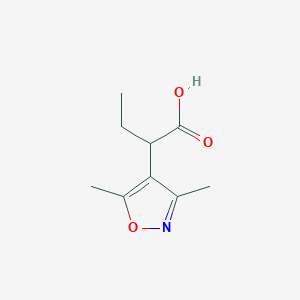
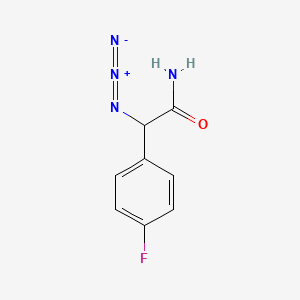
![(3-aminopropyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B1520400.png)
![{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1520403.png)
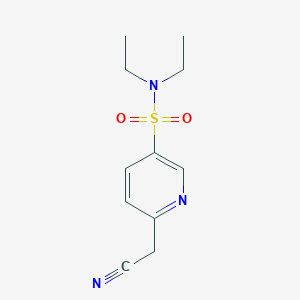
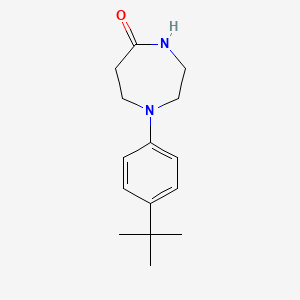
![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1520410.png)
![2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B1520412.png)
![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)
![4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1520416.png)
